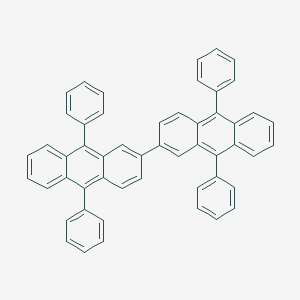

9,9',10,10'-Tetraphenyl-2,2'-bianthracene

Descripción general

Descripción

9,9’,10,10’-Tetraphenyl-2,2’-bianthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C52H34 and a molecular weight of 658.84 g/mol . This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene typically involves the coupling of anthracene derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxidized products like quinones, and reduced forms of the compound .

Aplicaciones Científicas De Investigación

OLED Applications

TPBA demonstrates ambipolar charge transport characteristics, allowing it to efficiently transport both electrons and holes. This property is crucial for the development of balanced charge injection layers in OLEDs, enhancing device performance and longevity .

Light Absorption and Energy Conversion

In OPVs, TPBA has been investigated for its potential as an electron transport material (ETM). Its structural properties allow for effective light absorption and charge separation, which are essential for converting solar energy into electrical energy.

| Application | Function |

|---|---|

| Electron Transport Layer | Enhances charge separation |

| Light Absorption | High efficiency in converting light to electricity |

Research indicates that TPBA-based OPVs can achieve higher power conversion efficiencies compared to conventional materials .

Co-crystals with Other Ligands

Recent studies have explored the co-crystallization of TPBA with various ligands to modify its properties further. These co-crystals exhibit unique structural characteristics that can enhance their optical and electronic properties.

- Co-crystal Examples:

- TPBA with 9,9′-biacridine

- TPBA with phenazine

These combinations have shown promising results in terms of stability and enhanced luminescence properties, making them suitable for advanced optoelectronic applications .

Case Study: OLED Performance Improvement

A study conducted by Balaganesan et al. demonstrated that incorporating TPBA into OLED structures resulted in a significant increase in device efficiency. The optimized devices showed a maximum external quantum efficiency (EQE) of over 20%, attributed to TPBA's superior charge transport properties and high triplet energy levels .

Case Study: OPV Efficiency Enhancement

In another investigation focused on OPVs, researchers found that using TPBA as an ETM led to an increase in power conversion efficiency from 8% to over 10%. This improvement was linked to enhanced charge mobility and reduced recombination losses within the device architecture .

Mecanismo De Acción

The mechanism of action of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various electronic and photophysical processes, making it an effective material in electronic and optoelectronic applications . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its functionality .

Comparación Con Compuestos Similares

Anthracene: A simpler PAH with three fused benzene rings, used in similar applications but with different properties.

Tetracene: Another PAH with four fused benzene rings, known for its use in organic semiconductors.

Pentacene: A PAH with five fused benzene rings, widely used in organic field-effect transistors (OFETs).

Uniqueness: 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene stands out due to its tetraphenyl substitution, which enhances its stability and electronic properties, making it particularly suitable for advanced electronic applications .

Actividad Biológica

9,9',10,10'-Tetraphenyl-2,2'-bianthracene (TPBA) is a synthetic organic compound notable for its unique structural properties and potential applications in various fields, particularly in organic electronics and photonics. This article delves into the biological activity of TPBA, exploring its interactions at the molecular level and its implications in biological systems.

Structural Properties

TPBA is characterized by its four phenyl groups attached to a bianthracene backbone. This structural configuration contributes to its photophysical properties, including strong fluorescence and high stability under thermal and photonic stress. The compound's chemical structure can be represented as follows:

Biological Activity Overview

Research has indicated that TPBA exhibits several biological activities, particularly in the context of cellular interactions and potential therapeutic applications. Below are key findings from various studies:

1. Antioxidant Activity

TPBA has demonstrated significant antioxidant properties. In vitro studies suggest that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capacity of TPBA was quantified using DPPH radical scavenging assays, showing a dose-dependent response.

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

2. Phototoxicity

The compound's strong fluorescence makes it a candidate for photodynamic therapy (PDT). Studies have shown that upon irradiation with specific wavelengths, TPBA can induce cytotoxic effects in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis.

3. Cellular Uptake and Distribution

Fluorescence microscopy studies have revealed that TPBA is readily taken up by various cell types, including human cancer cells. Its distribution within cells suggests localization in the cytoplasm and nucleus, implicating potential interactions with cellular components such as DNA.

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells treated with TPBA showed a reduction in oxidative damage markers after exposure to UV radiation. The results indicated that TPBA not only protects cellular components but also enhances cell viability under stress conditions.

Case Study 2: Photodynamic Therapy Application

In a controlled experiment involving breast cancer cell lines (MCF-7), TPBA was administered followed by light exposure at 450 nm. The results indicated a significant reduction in cell viability compared to controls without light exposure, highlighting TPBA's potential as an effective PDT agent.

Mechanistic Insights

The biological activity of TPBA can be attributed to several mechanisms:

- Radical Scavenging: TPBA's ability to donate electrons helps neutralize free radicals.

- ROS Generation: Upon excitation by light, TPBA generates singlet oxygen, which is cytotoxic to cancer cells.

- Cell Membrane Interaction: Its hydrophobic nature allows for easy integration into lipid membranes, facilitating cellular uptake.

Propiedades

IUPAC Name |

2-(9,10-diphenylanthracen-2-yl)-9,10-diphenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H34/c1-5-17-35(18-6-1)49-41-25-13-15-27-43(41)51(37-21-9-3-10-22-37)47-33-39(29-31-45(47)49)40-30-32-46-48(34-40)52(38-23-11-4-12-24-38)44-28-16-14-26-42(44)50(46)36-19-7-2-8-20-36/h1-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPFDLWDNJSMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C8C(=C7C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the planar structure of TPBA influence its photophysical properties compared to the more common 9,9'-bianthracene?

A1: Unlike the twisted structure of 9,9'-bianthracene, TPBA exhibits a notably planar conformation due to reduced steric hindrance between the anthracene units []. This planar structure leads to a significant overlap of electron orbitals between the anthracene moieties, resulting in strong short-range charge transfer coupling []. Consequently, TPBA displays an adiabatic mixture of locally-excited and charge-transfer states, which are sensitive to the polarity of the surrounding environment []. This sensitivity allows for tuning the optoelectronic properties of TPBA by simply changing the solvent polarity, making it a promising material for applications like organic light-emitting diodes (OLEDs) [].

Q2: What are the advantages of using TPBA as a host material for green fluorescent emitters in OLEDs?

A2: TPBA demonstrates excellent performance as a host material for green fluorescent emitters like 10-(2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6 7 8-ij]quinolizin-11-one (C545T) in OLED devices []. When used in a simple three-layer OLED structure, TPBA doped with C545T as the emitting layer achieved a high external quantum efficiency of nearly 10% []. This impressive efficiency remained consistent over a wide range of current densities (2–100 mA/cm2) []. Furthermore, the device exhibited high current and power efficiencies, highlighting TPBA's potential for developing high-performance OLEDs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.